1,4-Benzenediamine-d8

Catalog No.
S1526539
CAS No.
153200-73-8
M.F
C6H8N2
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenediamine-d8

CAS Number

153200-73-8

Product Name

1,4-Benzenediamine-d8

IUPAC Name

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine

Molecular Formula

C6H8N2

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4

InChI Key

CBCKQZAAMUWICA-GCJHLHDMSA-N

SMILES

C1=CC(=CC=C1N)N

Canonical SMILES

C1=CC(=CC=C1N)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H]

1,4-Benzenediamine-d8, also known as p-phenylenediamine-d8, is a deuterated derivative of 1,4-benzenediamine, which is an aromatic amine. Its chemical formula is C6H8N2\text{C}_6\text{H}_8\text{N}_2 with a molecular weight of approximately 108.14 g/mol. The deuterated version, 1,4-benzenediamine-d8, contains eight hydrogen atoms replaced by deuterium isotopes, making it useful in various scientific applications, particularly in NMR spectroscopy due to its unique isotopic labeling properties .

This section is not applicable as octadeuteriobenzene-1,4-diamine doesn't have a specific biological function. It primarily serves as a tool for NMR studies.

  • Similar to benzene-1,4-diamine, octadeuteriobenzene-1,4-diamine is likely to be harmful if swallowed, inhaled, or absorbed through the skin.
  • It can cause irritation to eyes, skin, and respiratory tract.
  • Specific data on its toxicity is lacking, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.
Similar to its non-deuterated counterpart. Key reactions include:

  • Oxidation: It can react with oxidizing agents such as hydrogen peroxide to form colored products used in hair dyes and other applications.
  • Amination Reactions: The amine groups can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex organic molecules.
  • Polymerization: As a bifunctional amine, it can be used to create polymers through reactions with diacyl chlorides or isocyanates .

The synthesis of 1,4-benzenediamine-d8 typically involves the following methods:

  • Deuterated Precursors: Starting from deuterated aniline or nitrobenzene derivatives treated with reducing agents like lithium aluminum deuteride can yield 1,4-benzenediamine-d8.
  • Hydrogenation of Nitro Compounds: The reduction of 4-nitrochlorobenzene using deuterated ammonia followed by catalytic hydrogenation can produce the desired diamine .

1,4-Benzenediamine-d8 has several applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated nature allows for clearer spectra and better resolution in NMR studies.
  • Chemical Research: It serves as a reagent in organic synthesis and material science.
  • Dyes and Pigments: Similar to its non-deuterated form, it can be used in the formulation of dyes for textiles and hair coloring products .

Interaction studies involving 1,4-benzenediamine-d8 primarily focus on its reactivity with other chemical species. The presence of deuterium alters the vibrational frequencies in IR spectroscopy and NMR studies, providing insights into molecular interactions that are not observable with non-deuterated compounds. Additionally, its behavior in polymerization processes can be studied to understand how isotopic substitution affects the properties of resulting materials .

1,4-Benzenediamine-d8 shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
1,4-BenzenediamineC6H8N2Non-deuterated version; widely used in dyes and polymers.
2,5-DiaminotolueneC7H10N2Used in dyeing processes; less allergenic than p-phenylenediamine.
2-AminophenolC6H7NUsed as a precursor for various dyes; lower toxicity profile.
3-AminophenolC6H7NSimilar applications but different reactivity profiles.
1,3-BenzenediamineC6H8N2Isomeric form with different properties and uses.

The uniqueness of 1,4-benzenediamine-d8 lies in its isotopic labeling which provides distinct advantages in analytical chemistry while retaining the functional characteristics of p-phenylenediamine for various applications .

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(~2~H_4_)Benzene-1,4-(~2~H_4_)diamine

Dates

Modify: 2024-04-14

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